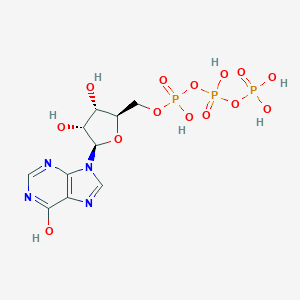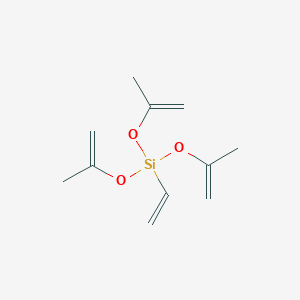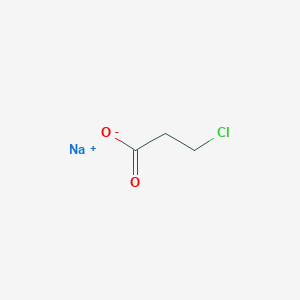
Tetraoctylammonium hydroxide
Descripción general
Descripción
Tetraoctylammonium hydroxide is an organic compound with the chemical formula C₃₂H₆₉NO . It is a quaternary ammonium salt, where the nitrogen atom is bonded to four octyl groups and a hydroxide ion. This compound is known for its strong basic properties and is commonly used as a phase-transfer catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraoctylammonium hydroxide can be synthesized through the reaction of tetraoctylammonium bromide with silver oxide in methanol. The reaction proceeds as follows: [ \text{(C₈H₁₇)₄NBr + Ag₂O + H₂O → (C₈H₁₇)₄NOH + 2AgBr} ]
Industrial Production Methods: In industrial settings, this compound is typically produced by ion exchange methods. Tetraoctylammonium bromide is passed through an ion exchange resin loaded with hydroxide ions, resulting in the formation of this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.
Deprotonation Reactions: It is a strong base and can deprotonate weak acids, forming the corresponding tetraoctylammonium salts.
Common Reagents and Conditions:
Reagents: Silver oxide, methanol, ion exchange resins.
Conditions: Reactions are typically carried out at room temperature under an inert atmosphere to prevent contamination.
Major Products:
Tetraoctylammonium Salts: Formed through deprotonation reactions.
Substituted Organic Compounds: Formed through nucleophilic substitution reactions.
Chemistry:
Phase-Transfer Catalysis: this compound is used as a phase-transfer catalyst to facilitate reactions between compounds in different phases.
Synthesis of Ionic Liquids: It is used as a precursor in the synthesis of various ionic liquids.
Biology and Medicine:
Biochemical Research: It is used in the preparation of nanobeads for sensing applications, such as detecting acidic and basic gases.
Industry:
Extraction Processes: this compound is employed in the extraction of specific compounds from aqueous solutions.
Mecanismo De Acción
Tetraoctylammonium hydroxide exerts its effects primarily through its strong basic properties. The hydroxide ion can deprotonate weak acids, facilitating various chemical reactions. Additionally, as a phase-transfer catalyst, it helps in transferring reactants between different phases, thereby increasing the reaction rate.
Comparación Con Compuestos Similares
Tetrabutylammonium Hydroxide: Similar in structure but with butyl groups instead of octyl groups.
Tetrahexylammonium Hydroxide: Contains hexyl groups instead of octyl groups.
Tetramethylammonium Hydroxide: Contains methyl groups instead of octyl groups.
Uniqueness: Tetraoctylammonium hydroxide is unique due to its long octyl chains, which make it highly lipophilic. This property enhances its effectiveness as a phase-transfer catalyst and in the formation of ionic liquids.
Propiedades
IUPAC Name |
tetraoctylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFYRBLFVWYBIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H69NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451110 | |
| Record name | Tetraoctylammonium hydroxide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17756-58-0 | |
| Record name | Tetraoctylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17756-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctylammonium hydroxide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)







